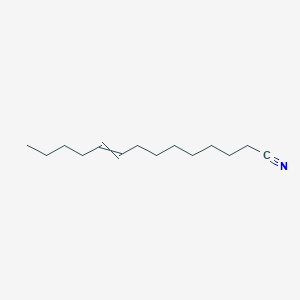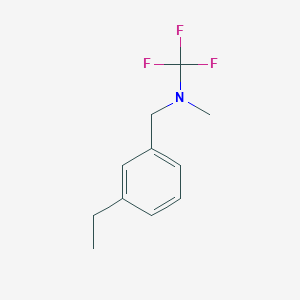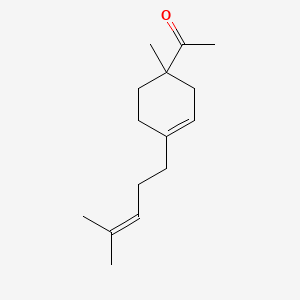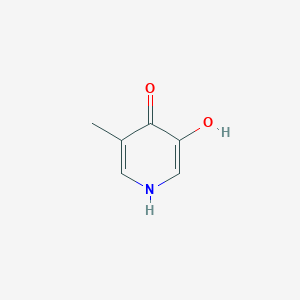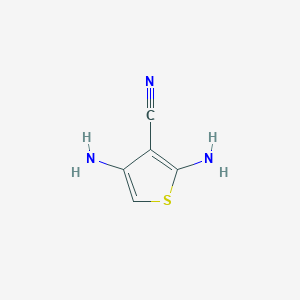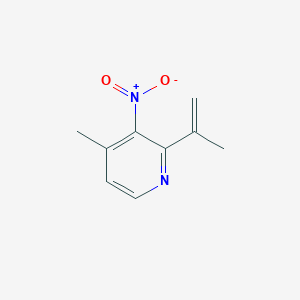
2-Isopropenyl-4-methyl-3-nitro-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropenyl-4-methyl-3-nitro-pyridine is a heterocyclic aromatic compound with the molecular formula C₉H₁₀N₂O₂ It is characterized by the presence of a nitro group at the third position, a methyl group at the fourth position, and an isopropenyl group at the second position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine can be achieved through several methods. One common approach involves the nitration of 2-isopropenyl-4-methyl-pyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the use of 2-isopropenyl-4-methyl-pyridine as a starting material, which undergoes a nitration reaction with nitrogen dioxide in an organic solvent. This method offers good yields and regioselectivity for the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the starting material is continuously fed into a reactor containing the nitrating agent. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Isopropenyl-4-methyl-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Isopropenyl-4-methyl-3-nitro-pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropenyl and methyl groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Isopropenyl-4-methyl-pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group, affecting its binding properties and reactivity.
2-Isopropenyl-3-nitro-pyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Isopropenyl-4-methyl-3-nitro-pyridine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the isopropenyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
1269438-44-9 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
4-methyl-3-nitro-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H10N2O2/c1-6(2)8-9(11(12)13)7(3)4-5-10-8/h4-5H,1H2,2-3H3 |
InChIキー |
NTLCFVKVWHICEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(=C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
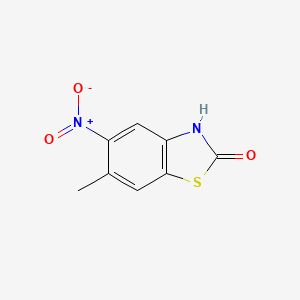
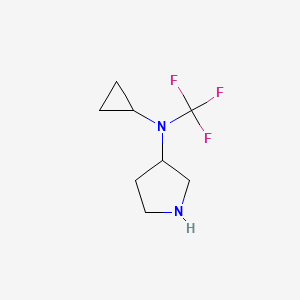
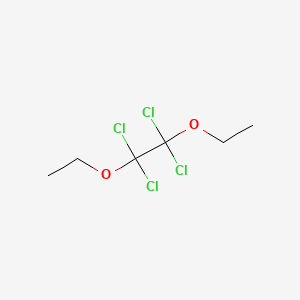

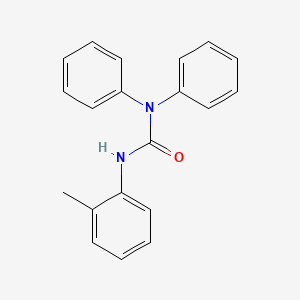
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
